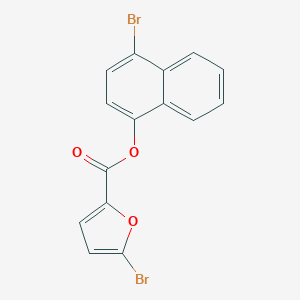

4-Bromo-1-naphthyl 5-bromo-2-furoate

CAS No.:

Cat. No.: VC1250016

Molecular Formula: C15H8Br2O3

Molecular Weight: 396.03g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H8Br2O3 |

|---|---|

| Molecular Weight | 396.03g/mol |

| IUPAC Name | (4-bromonaphthalen-1-yl) 5-bromofuran-2-carboxylate |

| Standard InChI | InChI=1S/C15H8Br2O3/c16-11-5-6-12(10-4-2-1-3-9(10)11)20-15(18)13-7-8-14(17)19-13/h1-8H |

| Standard InChI Key | ZXNKLZLTYAGFMR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)OC(=O)C3=CC=C(O3)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)OC(=O)C3=CC=C(O3)Br |

Introduction

Chemical Properties and Structure

Molecular Characteristics

4-Bromo-1-naphthyl 5-bromo-2-furoate (CAS: 352341-74-3) is defined by its molecular formula C15H8Br2O3 and has a molecular weight of 396.03 g/mol . The compound's structure features a naphthalene ring with bromine at position 4, connected through an ester linkage to a 5-bromo-2-furoate group. This distinctive arrangement contributes to the compound's unique chemical behavior and potential applications in various scientific fields.

The full chemical name according to IUPAC nomenclature is 2-Furancarboxylic acid, 5-bromo-, 4-bromo-1-naphthalenyl ester . This systematic naming clearly identifies the key structural components and their relative positions within the molecular framework.

Physical and Chemical Properties

Based on the available data and knowledge of similar compounds, 4-Bromo-1-naphthyl 5-bromo-2-furoate exhibits the following physical and chemical properties:

| Property | Description |

|---|---|

| Appearance | Likely a crystalline solid at room temperature |

| Molecular Formula | C15H8Br2O3 |

| Molecular Weight | 396.03 g/mol |

| Bromine Content | Two bromine atoms (position 4 on naphthalene and position 5 on furan) |

| Functional Groups | Ester linkage between naphthalene and furoate moieties |

| Solubility | Likely soluble in organic solvents, poor water solubility |

Structural Significance

The presence of two bromine atoms in 4-Bromo-1-naphthyl 5-bromo-2-furoate significantly influences its chemical and biological properties. Bromine substitution is known to enhance lipophilicity and alter pharmacokinetic profiles of organic compounds, potentially increasing their biological activity. Additionally, the naphthalene-furoate combination creates an extended conjugated system that may exhibit interesting electronic and optical properties relevant to materials science applications.

Synthesis Methods

Esterification Techniques

The critical esterification step could be achieved through several methods:

-

Direct esterification using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide)

-

Conversion of 5-bromo-2-furoic acid to an acid chloride followed by reaction with 4-bromo-1-naphthol

-

Mitsunobu reaction conditions using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine

The choice of esterification method would depend on factors such as desired yield, scale of synthesis, and tolerance of other functional groups that might be present in more complex derivatives.

Modern Synthetic Approaches

Contemporary synthesis of compounds like 4-Bromo-1-naphthyl 5-bromo-2-furoate often employs improved methodologies:

-

Use of ionic liquids as solvents to enhance yields and reduce environmental impact

-

Microwave-assisted synthesis to accelerate reaction rates and improve efficiency

-

Flow chemistry techniques for continuous production and scale-up potential

These modern approaches align with green chemistry principles and can provide more sustainable routes to the target compound.

Chemical Reactivity

Reactivity Patterns

The chemical reactivity of 4-Bromo-1-naphthyl 5-bromo-2-furoate is governed by several structural features:

-

The ester linkage, which can undergo hydrolysis under acidic or basic conditions

-

The bromine substituents, which serve as reactive sites for various coupling reactions

-

The aromatic systems (naphthalene and furan rings), which can participate in electrophilic aromatic substitution reactions

These features make the compound versatile in terms of chemical transformations and potential applications in synthetic chemistry.

Coupling Reactions

The bromine substituents in 4-Bromo-1-naphthyl 5-bromo-2-furoate make it particularly valuable for cross-coupling reactions. Similar brominated compounds can participate in:

-

Suzuki-Miyaura coupling with boronic acids

-

Sonogashira coupling with terminal alkynes

-

Heck reactions with alkenes

-

Stille coupling with organostannanes

Applications and Research Significance

Materials Science Applications

The structural features of 4-Bromo-1-naphthyl 5-bromo-2-furoate suggest potential applications in materials science:

-

Precursor for conjugated polymers with optoelectronic properties

-

Development of liquid crystals and other ordered materials

-

Synthesis of photoreactive materials for sensing applications

The bromine substituents provide reactive sites for polymerization and other transformations that could lead to functional materials with tailored properties.

Synthetic Chemistry Value

In the realm of synthetic organic chemistry, 4-Bromo-1-naphthyl 5-bromo-2-furoate serves as a valuable building block:

-

The compound can function as a bifunctional intermediate in the synthesis of more complex molecules

-

Its structure allows for selective functionalization at either bromine site

-

The ester linkage provides an additional point for structural modification

These characteristics make it a versatile starting material for diverse synthetic pathways and chemical library development.

Comparative Analysis with Related Compounds

Structural Analogues

Comparing 4-Bromo-1-naphthyl 5-bromo-2-furoate with structurally related compounds provides insights into its unique properties and potential applications:

| Compound | Structure Features | Distinctive Properties | Comparison to 4-Bromo-1-naphthyl 5-bromo-2-furoate |

|---|---|---|---|

| 5-Bromo-2-naphthyl 2-furoate | Bromine at position 5 on naphthalene; no bromine on furan ring | Different reactivity pattern; alternative ester linkage orientation | One fewer bromine atom; potentially different biological activity profile |

| 4-Bromo-2-furoic acid | Basic building block without naphthalene component | Higher water solubility; direct carboxylic acid functionality | Simpler structure; serves as potential precursor |

| 1-Naphthyl 5-bromo-2-furoate | No bromine on naphthalene ring | Different lipophilicity profile; altered electronic properties | One fewer bromine atom; likely different reactivity patterns |

Functional Significance of Structural Variations

The positioning and number of bromine atoms significantly impact the properties and potential applications of these compounds:

-

Position-specific effects: Bromine at position 4 versus position 5 on the naphthalene ring affects the electronic distribution and reactivity profile

-

Dual bromination: The presence of two bromine atoms in 4-Bromo-1-naphthyl 5-bromo-2-furoate increases its synthetic versatility compared to mono-brominated analogues

-

Ring system variations: The naphthalene-furoate combination creates a distinct spatial arrangement and electronic properties compared to other brominated aromatic systems

These structure-property relationships are crucial for understanding the compound's behavior in various applications and for designing derivatives with enhanced properties.

Future Research Directions

Synthetic Methodology Development

Further research into efficient and scalable synthesis routes for 4-Bromo-1-naphthyl 5-bromo-2-furoate could include:

-

Catalyst optimization for selective bromination

-

Green chemistry approaches to minimize waste and environmental impact

-

Flow chemistry methods for continuous production

These advancements would enhance the accessibility of the compound for various applications and facilitate the synthesis of derivatives.

Biological Activity Exploration

Comprehensive biological screening of 4-Bromo-1-naphthyl 5-bromo-2-furoate would provide valuable insights into its potential applications:

-

Antimicrobial activity against various bacterial and fungal strains

-

Cytotoxicity assessment against cancer cell lines

-

Structure-activity relationship studies with systematic modifications

Given the demonstrated biological activities of related brominated compounds, such investigations could reveal promising therapeutic applications .

Materials Science Applications

The unique structural features of 4-Bromo-1-naphthyl 5-bromo-2-furoate suggest several promising directions for materials science research:

-

Development of conjugated polymers through controlled polymerization reactions

-

Investigation of self-assembly behavior for supramolecular structure formation

-

Exploration of photophysical properties for potential sensing applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume